molecular formula C9H12ClNO B2706482 2-Amino-3-(3-chlorophenyl)propan-1-ol CAS No. 37844-06-7

2-Amino-3-(3-chlorophenyl)propan-1-ol

Cat. No.: B2706482
CAS No.: 37844-06-7
M. Wt: 185.65
InChI Key: DDOXQIODUSXROP-UHFFFAOYSA-N
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Description

2-Amino-3-(3-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClNO. It is a white to yellow solid that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of an amino group, a chlorophenyl group, and a hydroxyl group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-chlorophenyl)propan-1-ol can be achieved through several methods. One common route involves the reduction of 3-(3-chlorophenyl)-2-nitropropene using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound. This process is conducted in the presence of a metal catalyst such as palladium on carbon, under high pressure and temperature to ensure complete reduction .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(3-chlorophenyl)propan-1-ol is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Used in the production of fine chemicals and specialty materials[][3].

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The chlorophenyl group contributes to its lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(3-chlorophenyl)propan-1-ol is unique due to the position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups allows for selective interactions in synthetic and biological applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-amino-3-(3-chlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOXQIODUSXROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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